1,2-dichloro-1,1,2-trifluorooct-3-ene
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Overview
Description
1,2-Dichloro-1,1,2-trifluorooct-3-ene is a fluorinated organic compound with the molecular formula C8H11Cl2F3. It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various industrial and research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-1,1,2-trifluorooct-3-ene typically involves the fluorination and chlorination of octene derivatives. One common method includes the reaction of oct-3-ene with chlorine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of halogenation while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,2-trifluorooct-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the octene moiety allows for addition reactions with hydrogen, halogens, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Addition: Hydrogenation reactions use catalysts like palladium or platinum, while halogenation requires halogen sources like bromine or iodine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of fluorinated or chlorinated derivatives.
Addition: Saturated hydrocarbons or halogenated products.
Oxidation and Reduction: Alcohols, ketones, or alkanes depending on the reaction conditions.
Scientific Research Applications
1,2-Dichloro-1,1,2-trifluorooct-3-ene is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Employed in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-dichloro-1,1,2-trifluorooct-3-ene involves its interaction with molecular targets through its reactive halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pathways involved include halogenation and fluorination reactions that alter the chemical environment of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,1,2-trifluoroethane: A volatile liquid chlorofluoroalkane with similar halogenation but different carbon chain length.
1,1,2-Trichloro-1,2,2-trifluoroethane: Another chlorofluoroalkane with additional chlorine atoms and different reactivity.
Uniqueness
1,2-Dichloro-1,1,2-trifluorooct-3-ene is unique due to its specific combination of chlorine and fluorine atoms on an octene backbone, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds allows for different applications and interactions in chemical and biological systems.
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluorooct-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFLHKGXWFDDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)Cl)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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